REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[N-:10]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:1][CH:2]1[NH:10][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCCC1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction of 0° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
EXTRACTION
|
Details
|
extract with chloroform
|
Type
|
ADDITION
|
Details
|
Treat the extracts with charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |